molecular formula C13H11NO3 B4760520 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

Cat. No. B4760520
M. Wt: 229.23 g/mol
InChI Key: QVULLCKRVVORKR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as curcumin, is a naturally occurring chemical compound found in turmeric. It has been used for centuries in traditional medicine and has gained significant attention in recent years due to its potential health benefits. Curcumin has been found to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Curcumin exerts its effects through various mechanisms. It has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. Curcumin also modulates the expression of various genes involved in inflammation and cancer. Additionally, 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Curcumin has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. Curcumin has also been found to modulate the expression of various genes involved in inflammation and cancer. Additionally, this compound has been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one in lab experiments include its availability, low cost, and ease of synthesis. Curcumin has been extensively studied and has been found to possess various health benefits. However, this compound has some limitations in lab experiments. It has poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.

Future Directions

1. Development of 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one analogues with improved solubility and bioavailability.
2. Investigation of the potential of this compound in the treatment of various types of cancer.
3. Investigation of the potential of this compound in the prevention and treatment of neurodegenerative diseases.
4. Investigation of the potential of this compound in the prevention and treatment of cardiovascular diseases.
5. Investigation of the potential of this compound in the treatment of various inflammatory conditions.
6. Investigation of the potential of this compound in the prevention and treatment of diabetes.
7. Investigation of the potential of this compound in the prevention and treatment of obesity.
8. Investigation of the potential of this compound in the treatment of various skin disorders.
9. Investigation of the potential of this compound in the prevention and treatment of liver diseases.
10. Investigation of the potential of this compound in the prevention and treatment of respiratory diseases.

Scientific Research Applications

Curcumin has been extensively studied for its potential health benefits. It has been found to possess anti-inflammatory properties, which may help in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Curcumin has also been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues. Additionally, 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been found to possess anticancer properties, which may help in the prevention and treatment of various types of cancer.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(3-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11-4-1-3-10(9-11)14-7-6-12(16)13-5-2-8-17-13/h1-9,14-15H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVULLCKRVVORKR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 6
1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.